4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid
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Overview
Description
4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with chloro, fluoro, and phenylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 4-fluoroaniline followed by chlorination and subsequent coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its properties in creating advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand its interactions with enzymes and proteins, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The phenylsulfamoyl group may play a role in stabilizing the compound’s interaction with its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCUHPLAHASPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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